molecular formula C16H14N2O3S2 B2685349 2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid CAS No. 852933-47-2

2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid

Cat. No. B2685349
CAS RN: 852933-47-2
M. Wt: 346.42
InChI Key: BOSLYFPDZHNTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS Number 852933-47-2, is a research-use-only product . It has a molecular weight of 346.42 and a molecular formula of C16H14N2O3S2 .


Molecular Structure Analysis

The molecular structure of this compound is based on a thieno[2,3-d]pyrimidin core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted with a phenyl group at the 5-position and a sulfanylpropanoic acid group at the 2-position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Comparison with Isomeric Derivatives

The synthesis and characterization of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, which are chemically related to the requested compound, have been explored. These compounds were synthesized starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate. Their physicochemical properties and biological potential were compared with positionally isomeric thienopyrimidinones, thieno[3,2-d]pyrimidinones, and their benzene isosteres. This research highlights the subtle differences in electronic spectra and biological activity profiles that can result from variations in the molecular structure of thieno[2,3-d]pyrimidine derivatives (Zadorozhny, Turov, & Kovtunenko, 2010).

Catalytic Applications in Synthesis

Another study focuses on the use of sulfuric acid derivatives as recyclable catalysts for the synthesis of complex organic molecules, including pyrazolones. Although not directly related to the compound , this research underscores the importance of sulfur-containing catalysts in facilitating efficient and environmentally friendly chemical reactions, which could be relevant for the synthesis or functionalization of thieno[2,3-d]pyrimidine compounds (Tayebi et al., 2011).

Antitumor and Antibacterial Agents

A notable application of thieno[2,3-d]pyrimidine derivatives is in the development of antitumor and antibacterial agents. For instance, a series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, closely related to the requested compound, were synthesized and evaluated as potential inhibitors of thymidylate synthase (TS) and for their antitumor and antibacterial properties. Some derivatives exhibited significant activity, underscoring the therapeutic potential of these compounds (Gangjee et al., 1996).

Protein Kinase Inhibitors

Additionally, thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been investigated as inhibitors of human protein kinase CK2, a key enzyme implicated in cell growth and cancer. Some compounds within this class demonstrated potent inhibitory activity, highlighting their potential as leads for developing new anticancer drugs (Golub et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-9(16(20)21)22-8-12-17-14(19)13-11(7-23-15(13)18-12)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSLYFPDZHNTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid

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